

In Vivo Efficacy of JNJ-28330835 on Skeletal Muscle Mass: A Technical Guide

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Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

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Abstract

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical models.^{[1][2]} Developed to provide the therapeutic benefits of androgens in muscle and bone with reduced impact on reproductive tissues, **JNJ-28330835** has shown promise in models of muscle wasting.^[1] This technical guide provides an in-depth overview of the in vivo effects of **JNJ-28330835** on muscle mass, compiling available quantitative data, detailing representative experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Androgen Receptor Modulation

JNJ-28330835 functions by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.^[1] Unlike traditional anabolic steroids, which are often non-selective in their action, SARMs like **JNJ-28330835** exhibit tissue-selective pharmacology. In the context of skeletal muscle, **JNJ-28330835** acts as an agonist, initiating a cascade of signaling events that promote muscle protein synthesis and hypertrophy.^{[3][4]} Conversely, in tissues such as the prostate, it demonstrates partial agonist or antagonist activity, thereby minimizing the risk of androgenic side effects like benign prostatic hyperplasia.^[1]

Signaling Pathway

The anabolic effects of **JNJ-28330835** in skeletal muscle are mediated through the androgen receptor signaling pathway. Upon binding of **JNJ-28330835** to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to androgen response elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of target genes involved in muscle growth. Key signaling cascades implicated in androgen-mediated muscle hypertrophy include the activation of the IGF-1/Akt/mTOR pathway, which is a central regulator of protein synthesis.



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JNJ-28330835 signaling cascade in muscle cells.

Quantitative In Vivo Effects on Muscle Mass

Preclinical studies in orchidectomized (castrated) male rats, a well-established model for muscle wasting due to androgen deficiency, have demonstrated the anabolic potential of **JNJ-28330835**.^[1] Orchidectomy leads to a significant loss of lean body mass and muscle atrophy, providing a robust system to evaluate the efficacy of anabolic agents.^{[5][6]}

Parameter	Animal Model	Treatment Group	Dosage	Observation	Reference
Levator Ani Muscle Growth	Orchiectomized Rats	JNJ-28330835	10 mg/kg	Stimulated maximal growth	[1]
Lean Body Mass	Orchiectomized Rats	JNJ-28330835	Not specified	Prevented half of the lean body mass loss associated with orchidectomy	[1]
Lean Body Mass Restoration	Aged Orchiectomized Rats	JNJ-28330835	Not specified	Restored about 30% of lost lean mass	[1]
Prostate Weight	Intact Rats	JNJ-28330835	10 mg/kg	Reduced prostate weight by a mean of 30%	[1]

Experimental Protocols

While the precise, proprietary protocols for the preclinical evaluation of **JNJ-28330835** are not publicly available, this section outlines representative methodologies based on standard practices in the field for assessing the *in vivo* effects of SARMs on muscle mass.

Orchiectomized Rat Model of Muscle Atrophy

This model is used to simulate hypogonadism and the subsequent muscle wasting.

- Animals: Male Sprague-Dawley or Fischer 344 rats, aged 10-12 weeks, are commonly used.
[\[5\]](#)

- Acclimation: Animals are acclimated for at least one week prior to any procedures, housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Surgical Procedure:
 - Rats are anesthetized using isoflurane or a similar anesthetic.
 - A small incision is made in the scrotum to expose the testes.
 - The testes are ligated and removed.
 - The incision is closed with sutures or surgical clips.
 - Sham-operated animals undergo the same procedure without the removal of the testes.
 - Post-operative analgesics are administered to minimize pain.
- Post-Surgery Recovery: Animals are allowed to recover for a period of 2 to 4 weeks to allow for the induction of muscle atrophy before the commencement of treatment.

Dosing Regimen

- Compound Formulation: **JNJ-28330835** is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in a carrier like corn oil or a solution containing ethanol, polyethylene glycol, and water.
- Administration: The compound is administered daily via oral gavage at the desired doses (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation vehicle only.
- Duration: Treatment duration can range from 4 to 12 weeks, depending on the study endpoints.

Assessment of Muscle Mass

3.3.1 Magnetic Resonance Imaging (MRI) for Body Composition Analysis

MRI is a non-invasive method to longitudinally assess changes in lean body mass, fat mass, and water content.[7][8]

- Instrumentation: A small animal MRI scanner (e.g., 4.7T or 7T) is used.
- Procedure:
 - Rats are anesthetized with isoflurane to prevent movement during scanning.
 - The animal is placed in a specialized holder within the MRI scanner.
 - T1-weighted and T2-weighted images are acquired.
 - Specialized software is used to segment the images and quantify the volumes of different tissue types (lean mass, adipose tissue).
 - Measurements are typically taken at baseline (before treatment) and at various time points throughout the study.

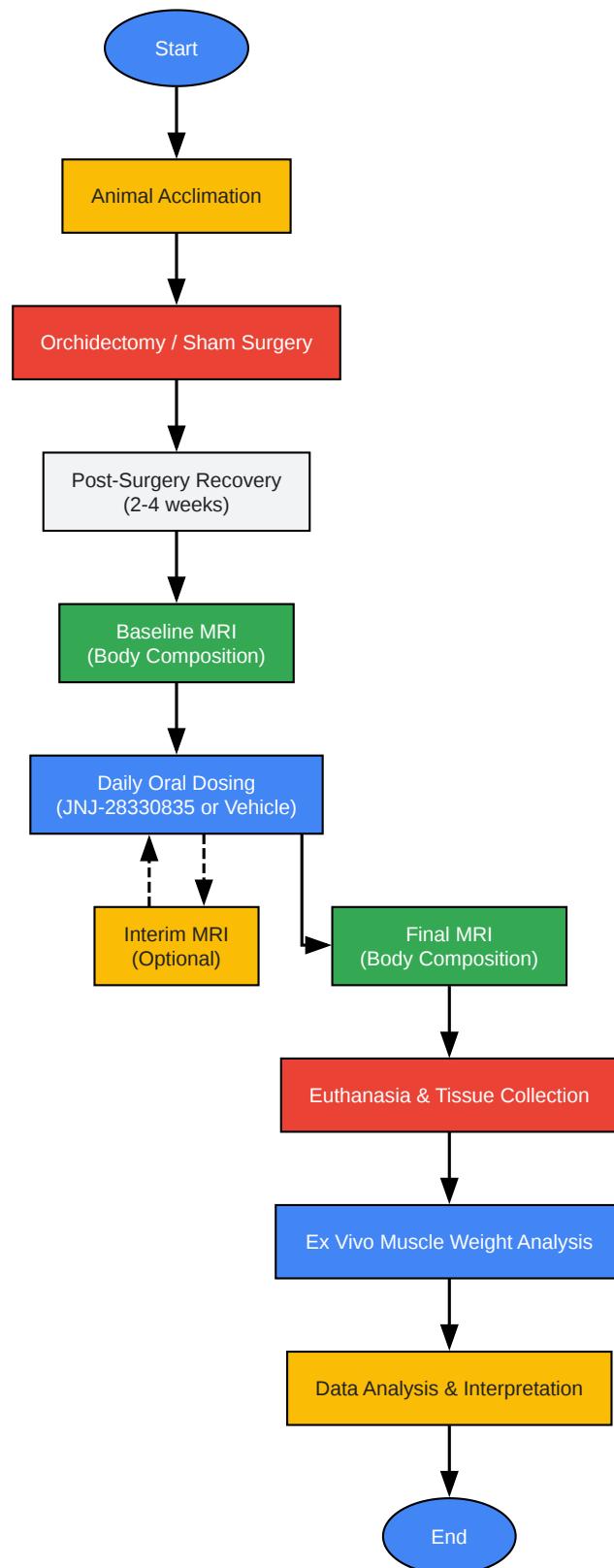
3.3.2 Ex Vivo Muscle Weight Analysis

At the end of the study, specific muscles are dissected and weighed to provide a direct measure of muscle mass.

- Procedure:
 - Animals are euthanized.
 - Specific muscles, such as the levator ani, gastrocnemius, and soleus, are carefully dissected.
 - The wet weight of each muscle is recorded immediately.
 - Muscle weights are often normalized to the animal's body weight to account for differences in overall size.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the *in vivo* effects of **JNJ-28330835** on muscle mass.



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A representative experimental workflow.

Conclusion

JNJ-28330835 has demonstrated clear anabolic effects on skeletal muscle in preclinical models of androgen deficiency. Its ability to increase lean body mass while sparing the prostate highlights its potential as a therapeutic agent for muscle wasting conditions. The methodologies described in this guide provide a framework for the continued investigation of **JNJ-28330835** and other SARMs in the context of muscle physiology and drug development. Further research is warranted to fully elucidate its long-term efficacy and safety profile.

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